(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride

Medicinal Chemistry Stereochemistry CNS Drug Discovery

The target compound, (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone hydrochloride (CAS 2132392-81-3 for the (S)-enantiomer; molecular formula C₁₇H₁₇BrCl₂N₂O, MW 416.14), is a chiral benzoylpiperazine derivative featuring a 4-bromobenzoyl moiety at the piperazine N1 position and a 4-chlorophenyl substituent at the piperazine C2 position. The (S)-enantiomer is commercially available at 95% purity from specialized chemical suppliers, with the free base exhibiting a calculated LogP of approximately 3.89.

Molecular Formula C17H17BrCl2N2O
Molecular Weight 416.1 g/mol
Cat. No. B12298578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride
Molecular FormulaC17H17BrCl2N2O
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl
InChIInChI=1S/C17H16BrClN2O.ClH/c18-14-5-1-13(2-6-14)17(22)21-10-9-20-11-16(21)12-3-7-15(19)8-4-12;/h1-8,16,20H,9-11H2;1H
InChIKeyJAWJATDKHUNWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone Hydrochloride: Core Structural Identity and Procurement Baseline


The target compound, (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone hydrochloride (CAS 2132392-81-3 for the (S)-enantiomer; molecular formula C₁₇H₁₇BrCl₂N₂O, MW 416.14), is a chiral benzoylpiperazine derivative featuring a 4-bromobenzoyl moiety at the piperazine N1 position and a 4-chlorophenyl substituent at the piperazine C2 position . The (S)-enantiomer is commercially available at 95% purity from specialized chemical suppliers, with the free base exhibiting a calculated LogP of approximately 3.89 . Its structural architecture—a stereogenic center at the piperazine 2-position bearing a 4-chlorophenyl group, combined with a 4-bromobenzoyl amide—places it within the broader class of arylpiperazine pharmacophores, which are frequently employed in central nervous system (CNS) drug discovery programs targeting monoamine transporters and G protein-coupled receptors (GPCRs) .

Chiral benzoylpiperazine with defined (S)-enantiomer for stereochemical control studies
4-Br/4-Cl halogen pairing supports lipophilicity-dependent CNS target engagement research
Structurally characterized single enantiomer may support chiral reference standard workflows

Why Generic Substitution Fails for (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone Hydrochloride: The Critical Role of Regiochemistry and Halogen Pairing


This compound cannot be substituted by its closest commercial analogs without fundamentally altering its key structural determinants. The majority of readily available arylbenzoylpiperazines place the aryl substituent at the piperazine N4 position (e.g., (4-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone, CAS unavailable, MW 379.7), whereas the target compound bears the 4-chlorophenyl group at the piperazine C2 position, creating a chiral center and a distinct spatial orientation of the aromatic ring relative to the benzoyl pharmacophore . Furthermore, the specific 4-Br/4-Cl halogen pairing distinguishes it from the corresponding 2-Br/4-Cl, 4-Cl/4-Cl, and 4-F/4-Cl regioisomers, each of which is expected to exhibit divergent physicochemical properties (e.g., LogP, electron density distribution) and, by extension, different target binding profiles in biological systems . Any substitution of this compound with a non-chiral N4-aryl regioisomer or a different halogen combination would constitute a chemically distinct entity and should not be treated as interchangeable in research or development contexts.

Regiochemistry
C2-(4-chlorophenyl) substitution creates a stereogenic center (Fsp³ = 0.235)
N4-aryl regioisomers are achiral (Fsp³ = 0); spatial orientation may shift target-binding interpretation
Halogen Pair
4-Br/4-Cl pairing yields LogP ~3.89
Dichloro or fluoro analogs may exhibit lower lipophilicity; CNS penetration context may not transfer

Non-chiral N4-aryl regioisomers or alternative halogen combinations represent chemically distinct entities. Stereochemical attribution and lipophilicity-dependent assay context may require enantiomer-specific review.

Quantitative Differentiation Evidence for (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone Hydrochloride Against Closest Analogs


Chiral C2-Aryl Substitution: Structural and Stereochemical Differentiation from N4-Aryl Regioisomers

The target compound is uniquely defined by a stereogenic center at the piperazine C2 position bearing a 4-chlorophenyl ring. The (S)-enantiomer (CAS 2132392-81-3) is the commercially characterized form . In contrast, the most common commercial analogs—e.g., (4-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone (CAS unavailable, MW 379.7) and (2-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone (CAS 353788-48-4)—are achiral molecules with substitution at the piperazine N4 position, resulting in a fundamentally different three-dimensional presentation of the aryl ring . The target compound contains one asymmetric atom (Fsp³ = 0.235), whereas N4-aryl regioisomers possess zero stereogenic centers (Fsp³ = 0) .

Stereochemical complexity
Reported
Target: 1 asymmetric atom; Fsp³ = 0.235 (S-enantiomer)
N4-aryl regioisomers: 0 asymmetric atoms; Fsp³ = 0
Enantiomer-attribution review context
Data to verify; structural comparison from vendor catalog
Medicinal Chemistry Stereochemistry CNS Drug Discovery

Halogen Pairing (4-Br/4-Cl): Physicochemical Differentiation from Dichloro and Fluoro Analogs

The target compound incorporates a 4-bromobenzoyl group paired with a 4-chlorophenyl substituent, yielding a calculated LogP of 3.89 . This distinguishes it from the corresponding dichloro analog, (2-chlorophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone (CAS 420093-67-0), which has a molecular weight of 335.23 Da and is expected to exhibit lower lipophilicity due to the replacement of bromine with chlorine . Similarly, the target compound differs from 1-(4-bromobenzoyl)-4-(3-chlorophenyl)piperazine (CAS 333345-81-6), which retains the bromobenzoyl group but places chlorine at the meta position of the N4-phenyl ring, altering both electronic and steric properties .

Calculated LogP
Reported
LogP = 3.89; MW = 416.14 (HCl salt)
Lipophilicity-dependent assay context
Class-level inference; comparator LogP not confirmed
Physicochemical Profiling Lead Optimization Lipophilicity

Commercial Availability and Purity Benchmarking of the (S)-Enantiomer

The (S)-enantiomer of the target compound is commercially stocked and available in defined quantities at 95% purity from Fluorochem (Product F616528), with pack sizes ranging from 100 mg to 1 g and corresponding price points of £370–£1035 . In contrast, the (R)-enantiomer (CAS not publicly disclosed in the same databases) is listed at different vendors but with less transparent purity and pricing information, and the N4-aryl regioisomers are typically offered only as racemic mixtures or with unspecified stereochemistry . The availability of a defined enantiomer at specified purity is a critical procurement advantage for stereochemical SAR studies.

Enantiomer availability
Reported
(S)-enantiomer: 95% purity, stocked at Fluorochem
(R)-enantiomer: procurement transparency limited
Chiral reference-standard workflow
Vendor catalog data; independent verification recommended
Chemical Procurement Enantiomeric Purity Research Tool

Best-Fit Research and Industrial Application Scenarios for (4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone Hydrochloride


Enantioselective CNS Pharmacophore Exploration: Chiral Piperazine Scaffold Optimization

This compound is best deployed as a chiral benzoylpiperazine scaffold in enantioselective CNS drug discovery programs. Its (S)-enantiomer is commercially available at 95% purity , enabling teams to probe the stereochemical requirements of neurotransmitter transporter or GPCR targets. The C2-substituted architecture provides a three-dimensional pharmacophore distinct from the planar N4-arylpiperazine series, which dominates many commercial screening libraries. This makes the compound a valuable tool for establishing stereochemical structure-activity relationships (SAR) in hit-to-lead campaigns.

Halogen-Dependent LogP Tuning in CNS Lead Optimization

With a calculated LogP of approximately 3.89 , this compound occupies a specific lipophilicity window relevant for blood-brain barrier penetration. It serves as a reference point for halogen-dependent LogP tuning within a series, allowing medicinal chemists to compare the contributions of 4-Br/4-Cl pairing against 4-Cl/4-Cl, 4-F/4-Cl, or 2-Br/4-Cl isomers . This application is particularly relevant when parallel synthesis efforts require a brominated benzoylpiperazine intermediate with defined lipophilic character for CNS target engagement studies.

Chiral Chromatography Method Development and Reference Standard

The well-defined (S)-enantiomer (CAS 2132392-81-3) with a single asymmetric center and documented InChI Key (JAWJATDKHUNWHH-PKLMIRHRSA-N) is suitable as a reference standard for chiral HPLC or SFC method development. Its use in establishing enantiomeric excess (ee) assays for this chemical series is supported by the availability of the (R)-enantiomer as a separate commercial entity , enabling direct enantiopurity validation without requiring in-house chiral synthesis.

Piperazine C2-Functionalization Methodology Development

The compound's 2-(4-chlorophenyl)piperazine core, combined with a benzoyl amide at N1, provides a versatile template for synthetic methodology development focused on C2-substituted piperazines. Researchers investigating regioselective N1-acylation, C2-arylation, or late-stage functionalization of the bromophenyl ring (e.g., Suzuki coupling, Buchwald-Hartwig amination) can use this compound as a structurally characterized starting material with the reactive 4-bromophenyl handle retained .

Application
Selection Property
Validation Focus
Enantioselective CNS pharmacophore exploration
Stereochemical-control context
Enantiomer-attribution review
Halogen-dependent LogP tuning in CNS lead optimization
Lipophilicity-dependent assay context
LogP and membrane-partitioning endpoints
Chiral chromatography method development
Enantiomeric identity reference
Enantiomeric excess and retention-time consistency
C2-functionalization methodology studies
Reactive 4-bromophenyl handle
Regioselectivity and late-stage derivatization review
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